

Independent Verification of Anticancer Agent CT-P72/ABP-102: A Comparative Analysis

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Compound of Interest		
Compound Name:	Anticancer agent 72	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anticancer agent CT-P72/ABP-102 with the established therapy, ENHERTU® (trastuzumab deruxtecan), for the treatment of HER2-positive cancers. The information is based on publicly available preclinical and clinical data to support independent verification of the agent's mechanism of action and performance.

Executive Summary

CT-P72/ABP-102 is an investigational tetravalent bispecific antibody that functions as a T-cell engager, targeting HER2 on tumor cells and CD3 on T-cells.[1][2] Its proposed mechanism aims to induce a potent and selective anti-tumor immune response.[1][2] Preclinical data suggests CT-P72/ABP-102 is effective in HER2-high tumor models, including those resistant to the antibody-drug conjugate ENHERTU.[1][2] ENHERTU is a HER2-targeted antibody-drug conjugate (ADC) that delivers a cytotoxic payload to HER2-expressing cancer cells and has demonstrated significant efficacy in various clinical settings. This guide will delve into a detailed comparison of their mechanisms of action, present available preclinical and clinical data, and provide an overview of the experimental protocols used to generate this data.

Mechanism of Action

CT-P72/ABP-102: HER2xCD3 T-Cell Engager

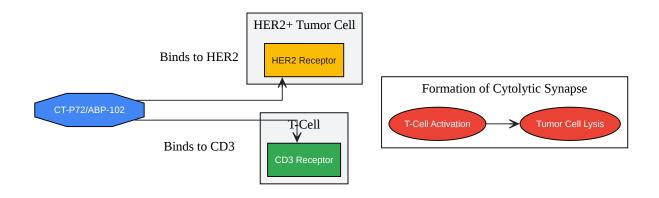


CT-P72/ABP-102 is a tetravalent bispecific antibody designed to physically link T-cells to HER2-expressing tumor cells.[1][2] One part of the antibody binds to the HER2 receptor on the surface of cancer cells, while another part binds to the CD3 receptor on T-cells, a key component of the T-cell receptor complex. This dual binding creates a cytolytic synapse, leading to T-cell activation and subsequent killing of the cancer cell. Notably, CT-P72/ABP-102 is engineered with dual-affinity tuning, designed to bind strongly to HER2 on tumor cells while engaging CD3 on T-cells in a more controlled manner to potentially reduce cytokine-related toxicity.[1]

ENHERTU (trastuzumab deruxtecan): HER2-Targeted Antibody-Drug Conjugate

ENHERTU is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody (trastuzumab) linked to a topoisomerase I inhibitor payload (deruxtecan). The trastuzumab component targets the antibody to HER2-expressing tumor cells. Upon binding, the entire ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the deruxtecan payload, which causes DNA damage and leads to apoptosis. A key feature of ENHERTU is its "bystander effect," where the membrane-permeable payload can also kill neighboring tumor cells, even if they have lower HER2 expression.

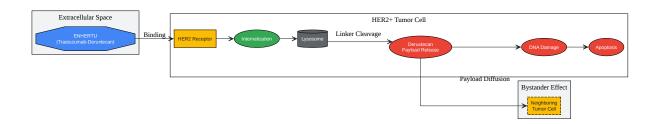
Signaling Pathway Diagrams



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Caption: Mechanism of Action for CT-P72/ABP-102.





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Caption: Mechanism of Action for ENHERTU.

Performance Data

Preclinical Data: CT-P72/ABP-102

Quantitative preclinical data for CT-P72/ABP-102 is emerging from scientific conferences. The following table summarizes key findings from presentations at the American Association for Cancer Research (AACR) and the Society for Immunotherapy of Cancer (SITC) in 2025.



Parameter	Finding	Model System	Source
Tumor Growth Inhibition	Up to a two-fold increase in tumor suppression compared to a biosimilar of runimotamab (a benchmark HER2 x CD3 bispecific antibody).	In vivo models.	[3][4]
Tumor Selectivity	Potent cytotoxicity in HER2-overexpressing breast and gastric cancer models, with significantly reduced activity against HER2-low cells.	In vitro cell models.	[4][5]
Cytokine Release	Reduced cytokine release (e.g., IL-2, IFN-y) in HER2-low cell models while maintaining potent cytotoxicity in HER2-high models.	In vitro cell models.	[6]
Safety	Well-tolerated in non- human primates at doses exceeding 180 times the maximum tolerated dose of the parental antibody.	Cynomolgus monkeys.	[6][7]
Efficacy in Resistant Models	Demonstrated anti- tumor activity in ENHERTU-resistant tumor models.	In vivo models.	[1][2]



Clinical Data: ENHERTU (trastuzumab deruxtecan)

ENHERTU has undergone extensive clinical evaluation. The following table summarizes key efficacy data from pivotal trials.



Trial Name	Patient Population	Comparator	Primary Endpoint	Result	Source
DESTINY- Breast03	HER2+ metastatic breast cancer, previously treated with trastuzumab and a taxane.	Ado- trastuzumab emtansine (T- DM1)	Progression- Free Survival (PFS)	Median PFS not reached for ENHERTU vs. 6.8 months for T- DM1 (HR 0.28).	
DESTINY- Breast04	HER2-low metastatic breast cancer, previously treated with chemotherap y.	Physician's choice of chemotherap y	Progression- Free Survival (PFS)	Median PFS of 9.9 months for ENHERTU vs. 5.1 months for chemotherap y (HR 0.50).	[8]
DESTINY- Gastric01	HER2+ advanced gastric or gastroesopha geal junction cancer, previously treated with at least two prior regimens including trastuzumab.	Irinotecan or paclitaxel	Objective Response Rate (ORR)	ORR of 51% for ENHERTU vs. 14% for chemotherap y.	
DESTINY- Lung02	HER2-mutant unresectable or metastatic non-small cell	Single-arm study	Objective Response Rate (ORR)	ORR of 57.7%.	[9]



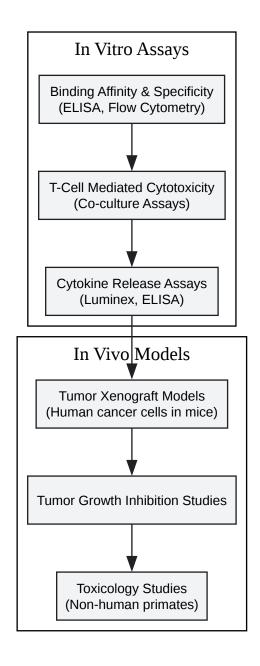
lung cancer (NSCLC), previously treated with platinumbased chemotherap

y.

Experimental Protocols General Workflow for Preclinical Evaluation of a T-Cell Engager

The following diagram illustrates a general workflow for the preclinical assessment of a T-cell engager like CT-P72/ABP-102.





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Caption: General Preclinical Experimental Workflow.

Key Experimental Methodologies

- 1. T-Cell Mediated Cytotoxicity Assay
- Objective: To determine the ability of CT-P72/ABP-102 to induce T-cell killing of HER2positive tumor cells.



· Methodology:

- HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87) are cultured.
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to serve as a source of T-cells.
- Tumor cells and PBMCs are co-cultured at various effector-to-target ratios.
- Increasing concentrations of CT-P72/ABP-102 are added to the co-culture.
- Cell viability is assessed after a defined incubation period (e.g., 48-72 hours) using a colorimetric assay (e.g., MTS) or by measuring the release of lactate dehydrogenase (LDH).
- The half-maximal effective concentration (EC50) is calculated to determine the potency of the agent.

2. Cytokine Release Assay

- Objective: To measure the levels of cytokines released upon T-cell activation by CT-P72/ABP-102.
- Methodology:
 - Co-culture experiments are set up as described in the cytotoxicity assay.
 - After the incubation period, the cell culture supernatant is collected.
 - The concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
 - This assay is crucial for assessing the potential for cytokine release syndrome (CRS).

3. Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of CT-P72/ABP-102.



· Methodology:

- Immunodeficient mice (e.g., NSG mice) are subcutaneously implanted with human HER2positive tumor cells.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- Mice are treated with CT-P72/ABP-102, a control antibody, or vehicle at specified doses and schedules.
- Tumor volume is measured regularly with calipers.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
- 4. Non-Human Primate Toxicology Studies
- Objective: To assess the safety and tolerability of CT-P72/ABP-102 in a species with a similar immune system to humans.
- Methodology:
 - Cynomolgus monkeys are administered escalating doses of CT-P72/ABP-102.
 - Animals are monitored for clinical signs of toxicity.
 - Blood samples are collected for hematology, clinical chemistry, and cytokine analysis.
 - At the end of the study, a comprehensive necropsy and histopathological examination of tissues are performed.

Conclusion

CT-P72/ABP-102 represents a promising next-generation immunotherapy for HER2-positive cancers with a distinct mechanism of action compared to the established ADC, ENHERTU. Preclinical data suggests potent and selective anti-tumor activity, including in models resistant to current therapies, and a potentially favorable safety profile. While ENHERTU has a proven



clinical track record across various HER2-expressing tumors, the T-cell engaging approach of CT-P72/ABP-102 offers a novel strategy to overcome resistance and potentially improve outcomes for patients. Further clinical investigation is necessary to fully elucidate the therapeutic potential of CT-P72/ABP-102 and its positioning relative to ENHERTU and other HER2-targeted agents. This guide provides a foundational comparison based on available data to aid researchers in their independent assessment of this emerging anticancer agent.

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